Diperdipine

概要

説明

YS-201は、ジペルジピンとしても知られており、ジヒドロピリジン型のカルシウムチャネル遮断薬です。狭心症や高血圧の治療に効果が期待されています。 この化合物は、全身血管抵抗を減らし、脳卒中指数と左心室駆出率を改善することによって作用します .

製法

合成経路と反応条件

YS-201は、ジヒドロピリジン環の形成を含む複数段階のプロセスによって合成されます。主な工程には以下が含まれます。

縮合反応: 最初の工程は、アルデヒドとβ-ケトエステルをアンモニアまたはアミン存在下で縮合させて、ジヒドロピリジン中間体を形成することです。

環化: 中間体は環化してジヒドロピリジン環を形成します。

工業的生産方法

YS-201の工業的生産は、収率と純度を最大化するために反応条件を最適化することを含みます。これには、反応物の温度、圧力、濃度を制御することが含まれます。 触媒と溶媒の使用も、反応効率を高める上で不可欠です .

準備方法

Synthetic Routes and Reaction Conditions

YS-201 is synthesized through a multi-step process involving the formation of a dihydropyridine ring. The key steps include:

Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form a dihydropyridine intermediate.

Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring.

Industrial Production Methods

Industrial production of YS-201 involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents is also crucial in enhancing the reaction efficiency .

化学反応の分析

反応の種類

YS-201は、次のようないくつかの種類の化学反応を起こします。

酸化: YS-201は酸化されて、様々な酸化生成物を形成することができます。

還元: YS-201は還元されて、還元された誘導体を生成することができます。

置換: YS-201は、官能基が他の基に置換される置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 様々な求核剤と求電子剤が、異なる条件下で使用されて、置換反応を実現します。

主な生成物

これらの反応によって生成される主な生成物には、酸化された誘導体、還元された形態、および異なる官能基を持つ置換された化合物が含まれます .

科学研究への応用

YS-201は、幅広い科学研究への応用があります。

化学: カルシウムチャネル遮断薬とその相互作用を研究するためのモデル化合物として使用されます。

生物学: YS-201は、細胞プロセスにおけるカルシウムチャネルの役割を調査するために使用されます。

医学: 狭心症や高血圧などの心臓血管疾患の治療に有望な治療応用があります。

科学的研究の応用

YS-201 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study calcium channel antagonists and their interactions.

Biology: YS-201 is used to investigate the role of calcium channels in cellular processes.

Medicine: It has potential therapeutic applications in treating cardiovascular diseases such as angina pectoris and hypertension.

Industry: YS-201 is used in the development of new pharmaceuticals and as a reference compound in drug discovery

作用機序

YS-201は、カルシウムチャネル、特にL型カルシウムチャネルを阻害することによって効果を発揮します。この阻害は、細胞へのカルシウムイオンの流入を減らし、血管抵抗の低下と心臓機能の改善につながります。 分子標的は細胞膜のカルシウムチャネルであり、関与する経路はカルシウムシグナル伝達と血管緊張調節に関連しています .

類似化合物との比較

類似化合物

ニフェジピン: 高血圧や狭心症の治療に使用される、別のジヒドロピリジン型のカルシウムチャネル遮断薬です。

アムロジピン: 高血圧や冠動脈疾患の管理に使用される、長時間作用型のカルシウムチャネル遮断薬です。

フェロジピン: 高血圧の治療に使用されるカルシウムチャネル遮断薬です。

YS-201の独自性

YS-201は、他のジヒドロピリジン型のカルシウムチャネル遮断薬と比較して、その効力とバイオアベイラビリティを高める特定の構造修飾によってユニークです。 全身血管抵抗を大幅に減らし、心臓機能を改善する能力は、さらなる研究開発のための有望な候補となっています .

特性

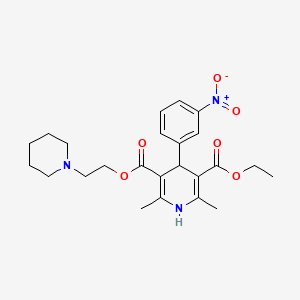

IUPAC Name |

3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O6/c1-4-32-23(28)20-16(2)25-17(3)21(22(20)18-9-8-10-19(15-18)27(30)31)24(29)33-14-13-26-11-6-5-7-12-26/h8-10,15,22,25H,4-7,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSRZVRITCRLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCCCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910886 | |

| Record name | Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108852-42-2 | |

| Record name | Diperdipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPERDIPINE FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01DZ0CP90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。